3,4-Dichloro-4'-ethoxybenzophenone CAS 106473-07-8 chemical properties
3,4-Dichloro-4'-ethoxybenzophenone CAS 106473-07-8 chemical properties
An In-depth Technical Guide to 3,4-Dichloro-4'-ethoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3,4-Dichloro-4'-ethoxybenzophenone. It moves beyond a simple data sheet to provide foundational insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
3,4-Dichloro-4'-ethoxybenzophenone, identified by CAS number 106473-07-8, is a diaryl ketone. This structural class is of significant interest in medicinal chemistry and materials science, often serving as a rigid scaffold for the synthesis of more complex molecules or as a functional moiety in its own right. The dichloro-substitution on one phenyl ring and the ethoxy group on the other create an asymmetric molecule with distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
Quantitative data for this compound has been consolidated from various chemical suppliers and computational models to provide a clear reference profile.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 106473-07-8 | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 295.16 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C1=CC=C(Cl)C(Cl)=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Computed) | 4.6231 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C |[1] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 3,4-Dichloro-4'-ethoxybenzophenone is the Friedel-Crafts acylation.[2][3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring—in this case, ethoxybenzene (phenetole)—with an acyl chloride, 3,4-dichlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
Mechanism Insight: The causality behind this reaction hinges on the generation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond to the point of cleavage.[2] This forms a resonance-stabilized acylium ion, which is the active electrophile. The electron-donating ethoxy group of ethoxybenzene activates the aromatic ring, directing the electrophilic attack primarily to the para position due to steric hindrance at the ortho positions, resulting in the desired 4'-substituted product.[4]
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating clear checkpoints and expected observations.
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Catalyst Activation & Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). The system must be kept under an inert atmosphere (N₂) as AlCl₃ is highly hygroscopic; its reaction with moisture deactivates the catalyst and reduces yield.
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Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane, and cool the slurry to 0°C in an ice bath. Add 3,4-dichlorobenzoyl chloride (1.0 eq) to the slurry.
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Nucleophile Addition: Add ethoxybenzene (1.0-1.2 eq) dropwise to the cooled mixture. The dropwise addition is crucial to control the initial exotherm of the reaction. A color change and evolution of HCl gas (which should be scrubbed through an appropriate trap) are expected, indicating reaction initiation.[3]
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Workup and Quenching: Once the reaction is complete, cool the mixture again to 0°C and carefully quench it by slowly pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complexes and separates the organic product from the catalyst.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Characterization Profile (Predicted)
While a publicly available, peer-reviewed spectrum for this specific molecule is not available, its spectral properties can be reliably predicted based on its constituent functional groups and the principles of spectroscopy.
Table 2: Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | -CH₃ (ethoxy) | δ 1.4-1.5 ppm (triplet) | Aliphatic methyl group coupled to adjacent CH₂. |
| -OCH₂- (ethoxy) | δ 4.1-4.2 ppm (quartet) | Methylene group adjacent to an oxygen and coupled to CH₃. | |
| Aromatic (ethoxy-ring) | δ 6.9-7.0 ppm (d) & 7.8-7.9 ppm (d) | Protons ortho and meta to the electron-donating ethoxy group. | |
| Aromatic (dichloro-ring) | δ 7.5-7.8 ppm (m) | Complex multiplet for the three protons on the dichlorinated ring. | |
| ¹³C NMR | C=O (carbonyl) | δ ~194 ppm | Characteristic chemical shift for a diaryl ketone. |
| Aromatic & Aliphatic | δ 164, 137, 133, 132, 131, 130, 129, 127, 114, 64, 15 ppm | Aromatic carbons, with C-O and C-Cl carbons shifted downfield. Aliphatic signals for ethoxy group. | |
| IR Spectroscopy | C=O Stretch | 1650-1670 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ketone. |
| C-O-C Stretch | 1250-1270 cm⁻¹ (asymmetric) & 1040-1050 cm⁻¹ (symmetric) | Characteristic stretches for the aryl-alkyl ether linkage. | |
| C-Cl Stretch | 700-850 cm⁻¹ | Absorption in the fingerprint region corresponding to the C-Cl bonds. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 294, 296, 298 | Isotopic pattern (approx. 9:6:1 ratio) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |
| | Key Fragments | m/z 173/175 (Cl₂C₆H₃CO⁺), 149 (EtOC₆H₄CO⁺), 121 (EtOC₆H₄⁺) | Fragmentation typically occurs alpha to the carbonyl group. |
Potential Applications and Research Trajectories
Benzophenone derivatives are foundational scaffolds in several areas of chemical science. While specific applications for 3,4-Dichloro-4'-ethoxybenzophenone are not widely documented, its structure suggests several logical research applications.
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Synthetic Intermediate: Its primary value lies as an intermediate. The ketone moiety can be reduced to a methylene group (via Clemmensen or Wolff-Kishner reduction) to form a diarylmethane structure, or reduced to a secondary alcohol, which can be a precursor for other functional groups.[3] These transformations are key steps in the synthesis of pharmaceuticals and agrochemicals.
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Photochemistry and Polymer Science: The benzophenone core is a well-known photosensitizer and is used to initiate UV curing processes in polymers, inks, and coatings.[5][6] The specific substitutions on this molecule could modulate its UV absorption profile, making it a candidate for specialized UV stabilizer applications.
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Medicinal Chemistry Scaffold: Diaryl ketones and diarylmethanes are common motifs in biologically active molecules. This compound could serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. For instance, related structures like 3,4-dihydroxybenzophenone have been investigated for various biological roles.[7][8]
Caption: Potential derivatization pathways and applications.
Safety and Handling Protocols
As a laboratory chemical, 3,4-Dichloro-4'-ethoxybenzophenone requires careful handling in accordance with good industrial hygiene and safety practices. The toxicological properties have not been fully investigated.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust or spray mist.[9] Wash hands and face thoroughly after handling.[8]
-
First Aid Measures:
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[7][9]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[7][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7][9]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[9]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][9]
-
Incompatible Materials: Strong oxidizing agents.[9]
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Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]
References
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NextSDS. (n.d.). 3,4-DICHLORO-4'-ETHOXYBENZOPHENONE — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzophenone. Retrieved from [Link]
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Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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ResearchGate. (n.d.). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Retrieved from [Link]
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Wikipedia. (n.d.). 4,4'-Dihydroxybenzophenone. Retrieved from [Link]
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